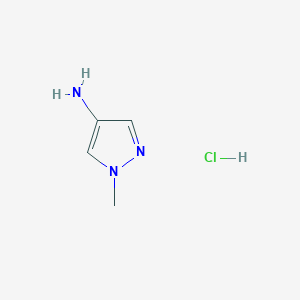

1-methyl-1H-pyrazol-4-amine hydrochloride

Description

Significance of Pyrazole (B372694) Derivatives in Chemical and Biological Sciences

Pyrazole derivatives, a class of nitrogen-containing heterocyclic compounds, are fundamental scaffolds in numerous biologically active molecules. rsc.org Their wide-ranging applications in chemistry, biology, and other sciences stem from their presence in both natural and synthetic products. rsc.orgacademicstrive.com The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a unique structural motif that allows for diverse functionalization. rsc.orgmdpi.com

The significance of pyrazole derivatives is underscored by their broad spectrum of pharmacological activities. nih.govglobalresearchonline.net These include anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties, among others. nih.govglobalresearchonline.netorientjchem.org The versatility of the pyrazole scaffold has made it a privileged structure in medicinal chemistry, leading to the development of several clinically used drugs. academicstrive.comnih.gov The ongoing research into pyrazole derivatives continues to uncover new therapeutic potentials and applications. nih.gov

Academic Context and Research Trajectories of 1-Methyl-1H-pyrazol-4-amine Hydrochloride

Within the broader context of pyrazole chemistry, this compound has emerged as a crucial building block for the synthesis of targeted therapeutic agents. Its structural features make it particularly suitable for creating molecules that can interact with specific biological targets. mdpi.com The presence of a primary amine group on the pyrazole ring allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Research involving this compound has been prominently featured in the field of medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The use of this compound in palladium-catalyzed C–N cross-coupling reactions has been a key strategy in the synthesis of potent kinase inhibitors.

Evolution of Research Themes Involving this compound as a Key Intermediate

The research trajectory of this compound has evolved from its initial use as a simple heterocyclic building block to its current status as a key intermediate in the synthesis of complex, high-value molecules. scbt.com Initially, research focused on the fundamental synthesis and characterization of the compound and its simple derivatives.

More recently, the focus has shifted towards its application in the development of specific therapeutic agents. A notable area of investigation is its use in the synthesis of phosphodiesterase (PDE) inhibitors. For instance, it is a key component in the synthesis of inhibitors for PDE10A, a target for treating neurological and psychiatric disorders like schizophrenia. The development of such inhibitors highlights the compound's importance in creating brain-penetrant molecules with potential therapeutic benefits.

Furthermore, the adaptability of the aminopyrazole scaffold, including derivatives like 1-methyl-1H-pyrazol-4-amine, has been explored in the synthesis of fused pyrazole systems such as pyrazolopyrimidines and pyrazoloquinolines. nih.govmdpi.com These fused systems often exhibit enhanced biological activities and represent a growing area of research. The continuous exploration of new synthetic methodologies, including multicomponent reactions, is expanding the utility of this compound in creating novel bioactive compounds. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈ClN₃ | nih.gov |

| Molecular Weight | 133.58 g/mol | nih.gov |

| CAS Number | 127107-23-7 | nih.gov |

| Parent Compound CAS | 69843-13-6 | scbt.comnih.gov |

Key Research Applications

| Application Area | Description | Key Findings |

| Kinase Inhibitors | Used as a building block in the synthesis of inhibitors for various kinases, including Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). | Enables the creation of potent and selective kinase inhibitors for cancer therapy. mdpi.com |

| PDE10A Inhibitors | Serves as a key intermediate in the development of inhibitors for phosphodiesterase 10A. | Led to the development of clinical candidates for the treatment of schizophrenia and other neurological disorders. |

| Fused Heterocycles | Employed in the synthesis of complex heterocyclic systems like pyrazolopyrimidines. nih.gov | These fused systems often exhibit unique biological activities, expanding the therapeutic potential of pyrazole-based compounds. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-7-3-4(5)2-6-7;/h2-3H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPCAONVUKBJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127107-23-7 | |

| Record name | 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Development for 1 Methyl 1h Pyrazol 4 Amine Hydrochloride and Its Derivatives

Chemo-Enzymatic and Biocatalytic Approaches in the Synthesis of 1-Methyl-1H-pyrazol-4-amine Hydrochloride

The integration of enzymes in the synthesis of pyrazole (B372694) derivatives is a growing field, offering high selectivity and milder reaction conditions compared to traditional chemical methods. While specific chemo-enzymatic routes for this compound are not extensively detailed in the reviewed literature, the broader application of biocatalysis in pyrazole synthesis provides a strong foundation for future development.

Enzymes, such as those used in the synthesis of pyrazole-indole hybrids, demonstrate the potential for catalyzing specific bond formations, which could be adapted for the synthesis of the target molecule. nih.gov For instance, enzymes could potentially be employed in the cyclization step to form the pyrazole ring or in the amination of a precursor molecule. The use of enzymes can lead to higher yields and reduced byproducts, simplifying purification processes.

Sustainable Synthetic Routes for this compound

The development of sustainable synthetic methods is a key focus in modern chemistry. For this compound, this involves exploring alternative reagents and reaction conditions that are more environmentally friendly.

One established route to the parent amine involves the reduction of 1-methyl-4-nitro-1H-pyrazole. Sustainable variations of this process could involve the use of greener reducing agents or catalytic systems that operate under milder conditions. The final step, formation of the hydrochloride salt by treatment with hydrochloric acid, is generally considered an atom-economical process.

Researchers are also investigating one-pot multicomponent reactions and the use of greener solvents like water and polyethylene (B3416737) glycol (PEG) to synthesize pyrazole derivatives, which could be applied to the production of this compound. mdpi.comresearchgate.net The use of ultrasonic radiation has also been shown to promote the synthesis of pyrazoles in an environmentally friendly manner. researchgate.net

Green Chemistry Principles in the Derivatization of this compound

Green chemistry principles are being actively applied to the derivatization of pyrazoles, which is relevant for creating novel compounds from this compound. These principles advocate for the avoidance of hazardous reagents and solvents. researchgate.net

Key strategies for greener derivatization include:

Use of Safer Solvents: Replacing traditional volatile organic compounds with water, bio-derived solvents, ionic liquids, or deep eutectic solvents. researchgate.net

Alternative Energy Sources: Employing microwaves, ultrasound, or photochemical methods to drive reactions more efficiently. researchgate.net

Catalytic Reactions: Utilizing catalysts to enable reactions with higher atom economy and lower energy consumption.

For example, in the synthesis of pyrazole-thiophene-based amides, different catalytic methodologies have been explored to optimize reaction yields. mdpi.com Such approaches can be adapted for the derivatization of this compound, for instance, in acylation or arylation reactions to produce a diverse range of derivatives. beilstein-journals.org

Application of Non-Platinum Group Metal (Non-PGM) Catalysis in this compound Synthesis

While palladium-catalyzed cross-coupling reactions are commonly used in the synthesis of pyrazole derivatives, there is a growing interest in replacing expensive and scarce platinum group metals (PGMs) with more abundant and cost-effective alternatives like iron, copper, and nickel. nih.gov

Non-PGM catalysts have been successfully employed in various industrial processes and are now being explored for pharmaceutical manufacturing. nih.gov For the synthesis of this compound, non-PGM catalysts could potentially be used in the reduction of the nitro-intermediate or in subsequent derivatization reactions. For example, iron-catalyzed cross-coupling reactions have been developed for the synthesis of complex molecules. nih.gov

Table 1: Comparison of Catalytic Approaches in Pyrazole Synthesis

| Catalytic Approach | Catalyst Examples | Advantages | Challenges |

|---|---|---|---|

| PGM Catalysis | Palladium (Pd), Platinum (Pt) | High efficiency, broad substrate scope | High cost, toxicity concerns, scarcity |

| Non-PGM Catalysis | Iron (Fe), Copper (Cu), Nickel (Ni) | Low cost, abundance, lower toxicity | Catalyst deactivation, lower turnover numbers in some cases |

| Biocatalysis | Enzymes (e.g., lipases, proteases) | High selectivity, mild conditions, environmentally friendly | Limited substrate scope, enzyme stability |

Mechanistic Investigations of Novel Synthetic Pathways Involving this compound

Understanding the reaction mechanisms of novel synthetic pathways is crucial for optimizing reaction conditions and improving yields. The synthesis of pyrazoles can proceed through various mechanisms, including condensation of hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloadditions. researchgate.netacs.org

For this compound, the synthesis typically involves the methylation of a pyrazole precursor followed by nitration and subsequent reduction. Mechanistic studies of each of these steps can lead to process improvements. For instance, investigating the regioselectivity of the methylation step is important for ensuring the desired isomer is obtained.

Furthermore, in derivatization reactions, such as the synthesis of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives, understanding the mechanism of the key bond-forming steps is critical for developing potent inhibitors. nih.gov

Scalability and Process Optimization Strategies for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. For this compound, scalability and process optimization are key to ensuring a cost-effective and reliable supply for pharmaceutical applications.

A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed, which includes a one-step procedure for the synthesis of a regioisomeric mixture and a subsequent separation process based on boiling point vs. pressure diagram analysis. enamine.net Similar strategies can be applied to the production of this compound to ensure high purity and yield on a large scale.

Process optimization may involve:

Reaction Condition Optimization: Fine-tuning temperature, pressure, and solvent choice to maximize yield and minimize byproducts.

Catalyst Loading: Optimizing the amount of catalyst used to balance reaction efficiency and cost.

Purification Methods: Developing efficient and scalable purification techniques to isolate the final product with high purity.

Medicinal Chemistry and Drug Discovery Applications of 1 Methyl 1h Pyrazol 4 Amine Hydrochloride As a Precursor

Design and Synthesis of Heterocyclic Compounds Utilizing 1-Methyl-1H-pyrazol-4-amine Hydrochloride

The primary amino group of this compound is a key functional handle for the construction of more complex heterocyclic systems. This amine can readily participate in various condensation and cyclization reactions to afford a range of fused and substituted pyrazole (B372694) derivatives.

One common strategy involves the reaction of the aminopyrazole with β-dicarbonyl compounds or their equivalents. For instance, condensation with diketones can lead to the formation of pyrazolo[3,4-b]pyridines, a scaffold known for its diverse biological activities. While specific examples starting from the hydrochloride salt are not detailed in the provided literature, the general reactivity of aminopyrazoles supports this synthetic route. beilstein-journals.org

Another approach is the utilization of multicomponent reactions (MCRs). MCRs offer an efficient way to generate molecular diversity from simple starting materials in a single synthetic operation. 5-Aminopyrazoles are known to be effective substrates in MCRs for the synthesis of fused pyrazoloazines. beilstein-journals.org For example, a three-component reaction between a 5-aminopyrazole, an aldehyde, and an active methylene compound can yield highly substituted pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org

The synthesis of 1-alkyl-4-aminopyrazoles, such as the parent amine of the title compound, can be achieved through a two-step process involving the Mitsunobu reaction of 4-nitropyrazole with an alcohol, followed by the reduction of the nitro group. researchgate.net This method provides a practical route to access these valuable intermediates for further elaboration. researchgate.net

The reactivity of the amino group also allows for its conversion into other functional groups, which can then be utilized in subsequent synthetic steps. For example, diazotization of the amino group can lead to the formation of a diazonium salt, which can then be displaced by various nucleophiles to introduce a wide range of substituents at the 4-position of the pyrazole ring.

Scaffold Diversity and Structural Modifications Derived from this compound

The versatility of this compound as a precursor allows for the generation of a wide array of molecular scaffolds. The structural modifications can be broadly categorized into derivatization of the amino group and construction of fused ring systems.

Derivatization of the Amino Group:

Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce amide and sulfonamide functionalities, respectively. These modifications can significantly impact the physicochemical properties and biological activity of the resulting molecules.

Alkylation and Arylation: N-alkylation and N-arylation reactions can be employed to introduce various alkyl and aryl substituents on the amino group, providing access to a diverse set of secondary and tertiary amines.

Formation of Schiff Bases: Condensation with aldehydes and ketones yields Schiff bases, which can serve as intermediates for the synthesis of other derivatives or may possess biological activity themselves.

Construction of Fused Heterocyclic Systems:

By reacting with appropriate bifunctional reagents, this compound can be used to construct various fused heterocyclic systems, including but not limited to:

Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[4,3-c]pyridazines

Pyrazolo[1,5-a]pyrimidines nih.gov

The ability to generate such a diverse range of scaffolds from a single precursor is highly advantageous in drug discovery programs, as it allows for the exploration of a broad chemical space to identify novel bioactive compounds.

Structure-Activity Relationship (SAR) Studies of Compounds Synthesized from this compound

While specific SAR studies for compounds directly synthesized from this compound are not extensively detailed in the provided search results, general SAR principles for pyrazole derivatives can be inferred. The biological activity of pyrazole-containing compounds is highly dependent on the nature and position of substituents on the pyrazole ring and any fused systems.

In another study on pyrazole-based inhibitors of meprin α and β, modifications at the 3 and 5 positions of the pyrazole ring were evaluated to modulate inhibitory activity and selectivity. nih.gov The introduction of different sized residues, such as methyl or benzyl groups, led to a decrease in inhibitory activity compared to a diphenylpyrazole derivative. nih.gov

These examples demonstrate that systematic modifications of the substituents on the pyrazole core can lead to significant changes in biological activity, providing valuable insights for the design of more potent and selective drug candidates. SAR studies on derivatives of this compound would likely focus on the impact of modifications at the 4-amino position and on any fused ring systems.

Below is an interactive data table summarizing SAR findings for pyrazole derivatives, which can inform the design of compounds from this compound.

| Scaffold | Modification | Observed Activity | Reference |

| 4-Arylazo-3,5-diamino-1H-pyrazole | ortho-Fluoro substitution on aryl ring | Potent anti-biofilm agent | nih.gov |

| 3,5-Disubstituted Pyrazole | Introduction of methyl or benzyl groups at C3/C5 | Decreased inhibitory activity against meprin α | nih.gov |

Pharmacological Targets and Mechanistic Studies of 1 Methyl 1h Pyrazol 4 Amine Hydrochloride Derivatives

Kinase Inhibition Profiles of Compounds Derived from 1-Methyl-1H-pyrazol-4-amine Hydrochloride

The pyrazole (B372694) moiety serves as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors against several key protein kinases. mdpi.comnih.gov

FLT3 Kinase Inhibition and Signal Transduction Modulation

A series of 1H-pyrazole-3-carboxamide derivatives has been synthesized and shown to exhibit potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). nih.gov One notable compound, FN-1501, demonstrated powerful inhibition of FLT3 in the nanomolar range. nih.gov The antiproliferative effects of this compound in the MV4-11 cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation, were significant, with an IC₅₀ value of 0.008 μM. nih.gov This inhibition of FLT3 activity directly leads to the suppression of downstream signaling pathways, including ERK, AKT, and STAT5, ultimately inducing apoptosis in cancer cells. nih.gov The incorporation of a pyrimidine-fused heterocycle at the fourth position of the pyrazole ring was identified as a critical structural feature for this potent FLT3 inhibition. nih.gov

NF-κB-Inducing Kinase (NIK/MAP3K14) Inhibition and Pathway Dysregulation

The therapeutic potential of pyrazole derivatives extends to the inhibition of NF-κB-inducing kinase (NIK), also known as MAP3K14. wipo.int NIK is a crucial component of the non-canonical NF-κB signaling pathway, which is involved in inflammation, immunity, and some cancers. A patent has been filed for novel pyrazole derivatives that act as inhibitors of NIK, highlighting their potential for the treatment of cancer, inflammatory disorders, metabolic conditions, and autoimmune diseases. wipo.int

Janus Kinase (JAK) Family Inhibition and Cytokine Signaling Modulation

Derivatives based on the 4-amino-(1H)-pyrazole structure have been designed and evaluated as potent inhibitors of the Janus kinase (JAK) family. nih.gov The JAK/STAT signaling pathway is a primary transducer of cytokine signals, making it a key target for inflammatory and autoimmune diseases. nih.gov Several 4-amino-(1H)-pyrazole derivatives have shown nanomolar inhibitory activity against JAK1, JAK2, and JAK3. nih.gov For instance, compound 3f displayed IC₅₀ values of 3.4 nM, 2.2 nM, and 3.5 nM for JAK1, JAK2, and JAK3, respectively. nih.gov Further modifications, such as the development of C-5 pyrazole-substituted pyrrolopyrimidine derivatives, have led to compounds with excellent selectivity for JAK1 over JAK2. acs.org Similarly, the use of a 4-pyrazole-2-amino pyrimidine (B1678525) core has resulted in macrocyclic inhibitors with high selectivity for JAK2 over other family members. acs.org

Molecular Docking and Computational Studies of Ligand-Target Interactions

Molecular docking studies have been instrumental in understanding the binding modes of pyrazole derivatives within the ATP-binding sites of their target kinases. For a series of N-(1H-pyrazol-3-yl)quinazolin-4-amines, docking studies revealed key interactions with amino acid residues in the ATP binding site of casein kinase 1δ (CK1δ). nih.gov In the case of pyrazole derivatives targeting JAK1, computational models have been generated to predict inhibitory activity and to understand the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern their binding affinity. nih.gov For pyrazole-pyridazine hybrids designed as COX-2 inhibitors, molecular modeling showed a respectable binding affinity within the COX-2 active site. rsc.org These computational approaches are crucial for the rational design and optimization of more potent and selective kinase inhibitors.

In Vitro and In Vivo Pharmacological Characterization of Derivative Compounds

The pharmacological properties of pyrazole derivatives have been characterized through a combination of in vitro and in vivo studies.

In Vitro Activity: In enzyme inhibition assays, numerous 4-amino-(1H)-pyrazole derivatives have demonstrated potent inhibition of JAK kinases, with many achieving IC₅₀ values below 20 nM. nih.gov One such derivative, compound 11b, exhibited submicromolar cytotoxicity against HEL and K562 cancer cell lines. nih.gov Another compound, FN-1501, a potent FLT3 inhibitor, showed an IC₅₀ of 0.008 μM against the MV4-11 acute myeloid leukemia cell line. nih.gov

In Vivo Efficacy: The in vivo potential of these compounds has been validated in animal models. In a nude-mouse xenograft model using MV4-11 cells, the FLT3 inhibitor FN-1501 induced tumor regression at a dose of 15 mg/kg. nih.gov This demonstrates the translation of in vitro potency to in vivo efficacy.

Table 1: In Vitro Kinase Inhibition and Cellular Activity of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| FN-1501 | FLT3, CDK2, CDK4, CDK6 | N/A (Potent nanomolar) | MV4-11 | 0.008 | nih.gov |

| Compound 3f | JAK1 | 3.4 | Multiple | Micromolar range | nih.gov |

| JAK2 | 2.2 | nih.gov | |||

| JAK3 | 3.5 | nih.gov | |||

| Compound 11b | JAKs | N/A | HEL, K562 | Submicromolar | nih.gov |

| Compound 15au | JAK2 | 2 | N/A | N/A | acs.org |

| Compound 5f | COX-2 | 1500 | RAW264.7 | N/A | rsc.org |

| Compound 6f | COX-2 | 1150 | RAW264.7 | N/A | rsc.org |

Elucidation of Molecular Mechanisms of Action for this compound Derivatives

The molecular mechanisms underlying the pharmacological effects of these pyrazole derivatives are intrinsically linked to the inhibition of their respective kinase targets. For the FLT3 inhibitor FN-1501, its antiproliferative activity is a direct consequence of suppressing the phosphorylation of FLT3 and its downstream signaling components like STAT5, AKT, and ERK, which culminates in the induction of apoptosis. nih.gov Similarly, potent JAK2 inhibitors derived from a 4-pyrazole-2-aminopyrimidine core have been confirmed to function by suppressing the JAK2/STAT5 signaling pathway. acs.org The disruption of these critical signaling cascades, which are often hyperactivated in disease states, forms the basis of the therapeutic potential of this compound derivatives.

Therapeutic Potential and Disease Contexts for 1 Methyl 1h Pyrazol 4 Amine Hydrochloride Derivatives

Anti-Cancer Research and Oncological Applications

Hematological Malignancies: Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML), and Multiple Myeloma

Derivatives of pyrazole (B372694) have been investigated for their effectiveness against hematological cancers. For instance, the reversible Bruton's Tyrosine Kinase (BTK) inhibitor, Pirtobrutinib, which contains a pyrazole moiety, has been approved for the treatment of Mantle Cell Lymphoma (MCL), a type of B-cell malignancy. mdpi.com This highlights the potential of pyrazole-based compounds in targeting key signaling pathways involved in the proliferation of malignant B-cells. mdpi.com

Solid Tumors and Tumor Microenvironment Modulation

Research has demonstrated the efficacy of pyrazole derivatives against a variety of solid tumors. nih.gov Studies have shown that certain pyrazole-containing compounds exhibit inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). mdpi.com The anti-proliferative activity of these compounds is often attributed to their ability to induce apoptosis and arrest the cell cycle. Furthermore, some derivatives are being explored for their ability to modulate the tumor microenvironment, which plays a crucial role in cancer progression.

| Compound/Derivative | Cancer Type | Observed Effect | Reference |

| Pirtobrutinib | Mantle Cell Lymphoma (MCL) | Reversible inhibition of Bruton's Tyrosine Kinase (BTK) | mdpi.com |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | Liver Cancer (HepG2), Cervical Cancer (HeLa) | Inhibition of cell proliferation | mdpi.com |

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | Non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, prostate cancer | Cell proliferation inhibition >90% | mdpi.com |

| 3,5-diphenyl-1H-pyrazole (L2) | Pancreatic Cancer (CFPAC-1) | Moderate cytotoxicity | nih.govacs.org |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | Breast Cancer (MCF-7) | Moderate cytotoxicity | nih.govacs.org |

Inflammatory and Autoimmune Disorders

The immunomodulatory properties of 1-methyl-1H-pyrazol-4-amine hydrochloride derivatives have positioned them as potential therapeutic agents for inflammatory and autoimmune diseases. nih.gov

Rheumatoid Arthritis and Inflammatory Pathways

Derivatives of pyrazole have been developed as inhibitors of key inflammatory mediators. Specifically, they have been investigated as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical component of the signaling pathways for interleukin-1 receptor (IL-1R) and toll-like receptors (TLRs). nih.gov By inhibiting IRAK4, these compounds can block the upregulation of inflammatory genes, making them attractive candidates for the treatment of inflammatory conditions like rheumatoid arthritis. nih.gov

Systemic Lupus Erythematosus and Dendritic Cell Dysregulation

The role of IRAK4 in the innate immune response also makes its inhibitors relevant for systemic lupus erythematosus (SLE). nih.gov Dysregulation of the innate immune system, including abnormal dendritic cell function, is a hallmark of SLE. By targeting the IRAK4 pathway, pyrazole derivatives could potentially mitigate the inflammatory cascade that drives this autoimmune disease. nih.gov

| Derivative Class | Target | Disease Context | Reference |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Rheumatoid Arthritis, Systemic Lupus Erythematosus | nih.gov |

Metabolic Disorders, Including Obesity and Diabetes

Research into pyrazole derivatives has extended to the field of metabolic disorders. While direct clinical applications of this compound derivatives in obesity and diabetes are still under investigation, related pyrazole compounds have shown relevant biological activities. For instance, the introduction of methyl groups in certain pyrazole-containing molecules has been shown to reduce metabolic degradation, which can improve their pharmacokinetic profiles, a desirable characteristic for drugs targeting chronic conditions like diabetes. acs.org

Neurological Disorders and Related Therapeutic Avenues

Derivatives of 1-methyl-1H-pyrazol-4-amine and the broader class of pyrazole-containing compounds have emerged as a significant area of research for the development of novel therapeutics for a range of neurological and psychiatric disorders. The versatility of the pyrazole scaffold allows for the design of molecules that can interact with various key targets in the central nervous system (CNS). nih.govnih.gov Research has particularly focused on conditions such as schizophrenia, Alzheimer's disease, and Parkinson's disease, with derivatives showing promise as inhibitors of critical enzymes and modulators of neurotransmitter pathways. nih.govmdpi.com

Phosphodiesterase 10A (PDE10A) Inhibition in Schizophrenia

A key therapeutic strategy for schizophrenia involves the modulation of dopamine (B1211576) signaling pathways in the brain. Current time information in Jabalpur Division, IN. this compound serves as a crucial intermediate in the synthesis of potent phosphodiesterase 10A (PDE10A) inhibitors. nih.gov PDE10A is an enzyme highly expressed in the striatum that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), playing a vital role in regulating the activity of both direct and indirect striatal pathways. Current time information in Jabalpur Division, IN.acs.org Inhibition of PDE10A is believed to offer a novel approach to treating the positive, negative, and cognitive symptoms of schizophrenia by modulating both dopaminergic and glutamatergic neurotransmission. Current time information in Jabalpur Division, IN.nih.gov

One notable derivative synthesized from a 1-methyl-1H-pyrazol-amine precursor is MP-10 (also known as PF-2545920), chemically identified as 2-{[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline. Current time information in Jabalpur Division, IN. Preclinical studies have demonstrated the potential of MP-10 and similar PDE10A inhibitors in animal models of schizophrenia. These compounds have been shown to antagonize apomorphine-induced climbing in mice and inhibit conditioned avoidance responding in rats and mice, which are standard models for assessing antipsychotic activity. Current time information in Jabalpur Division, IN. Furthermore, they have shown efficacy in models of cognitive deficits and negative symptoms, such as improving social interaction and novel object recognition. Current time information in Jabalpur Division, IN. The mechanism is thought to involve the modulation of the phosphorylation state of key glutamate (B1630785) receptor subunits, suggesting a broad-spectrum efficacy. Current time information in Jabalpur Division, IN.

| Compound | Target | In Vitro Activity (IC50/Ki) | Key Preclinical Findings | Associated Neurological Disorder |

|---|---|---|---|---|

| MP-10 (PF-2545920) | PDE10A | IC50: ~0.2 nM for PDE10A inhibitory potency. nih.gov | Active in rodent models of antipsychotic efficacy; modulates dopamine D1 and D2 pathways; increases phosphorylation of GluR1 subunit. Current time information in Jabalpur Division, IN. Reverses haloperidol-induced catalepsy in a dose-dependent manner. nih.gov | Schizophrenia |

| PDM-042 | PDE10A | IC50: 0.83 nM (human), 0.82 nM (rat). nih.gov High affinity for rat striatum membranes (Kd: 8.5 nmol/L). nih.gov | Excellent brain penetration and high occupancy rate (86.6% at 3 mg/kg) in rats. nih.gov | Schizophrenia |

| TP-10 | PDE10A | Data not available in provided sources. | Exhibited efficacy in rodent models for positive, cognitive, and negative symptoms of schizophrenia. nih.gov | Schizophrenia |

Inhibition of Key Enzymes in Neurodegenerative Diseases

The pyrazole scaffold is a cornerstone in the design of inhibitors for enzymes implicated in the pathology of neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease: A primary therapeutic approach for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Pyrazoline derivatives, which are structurally related to pyrazoles, have been extensively studied as AChE inhibitors. acs.orgnih.gov Several synthesized compounds have demonstrated potent inhibition of AChE, with some exhibiting activity at nanomolar concentrations, surpassing that of established drugs like tacrine (B349632). nih.gov

| Compound Series/Example | Target | In Vitro Activity (IC50/Ki) | Key Research Finding | Associated Neurological Disorder |

|---|---|---|---|---|

| 4-(3-(2,5-Difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide (A01) | AChE | IC50: 6.36 nM; Ki: 3.31 ± 1.44 nM. acs.orgnih.gov | More potent than the standard drug tacrine (IC50 = 43.21 nM). acs.orgnih.gov | Alzheimer's Disease |

| Thiazolyl-pyrazoline analogues (A10 series) | AChE | IC50 range: 14.37 ± 0.21 to 17.96 ± 0.31 nM. acs.orgnih.gov | Demonstrates promising AChE inhibitory activity through molecular hybridization of thiazole (B1198619) and pyrazoline scaffolds. nih.gov | Alzheimer's Disease |

| 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (A13) | AChE | IC50: 23.47 ± 1.17 nM. acs.orgnih.gov | Exhibits promising anti-AChE activity among 3,5-diaryl-2-pyrazoline 1-carbothioamides. acs.orgnih.gov | Alzheimer's Disease |

Kinase Inhibitors in Neurodegeneration: Various kinases play a role in the signaling pathways that lead to neuroinflammation and neuronal cell death. Pyrazole derivatives are being investigated as inhibitors of these kinases. nih.gov For instance, Apoptosis signal-regulating kinase 1 (ASK1) is involved in diseases like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). nih.govnih.gov Inhibitors of c-Jun N-terminal kinase 3 (JNK3) and LIM-kinase (LIMK) are also being developed for their potential in treating neurodegenerative disorders. nih.gov

| Compound/Series | Target Kinase | In Vitro Activity (IC50) | Therapeutic Relevance | Associated Neurological Disorder |

|---|---|---|---|---|

| Pyrazole derivative (Compound 4 in Xin et al.) | ASK1 | Cell IC50: 95 nM (for a macrocyclic derivative). nih.gov | ASK1 regulates apoptosis and inflammation, implicated in neurodegenerative diseases. nih.govnih.gov | Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis (MS) |

| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile (Compound 8a) | JNK3 | IC50: 227 nM. nih.gov | Designed as a selective JNK3 inhibitor for neurodegenerative diseases. nih.gov | Neurodegenerative Diseases |

Future Directions and Emerging Research Avenues for 1 Methyl 1h Pyrazol 4 Amine Hydrochloride

Development of Next-Generation Therapeutic Agents Based on Pyrazole (B372694) Scaffolds

The pyrazole nucleus is a fundamental component in a number of approved drugs and is a focal point in the development of new therapeutic agents due to its broad spectrum of pharmacological activities. nih.govtandfonline.comnih.gov The unique chemical structure of the pyrazole ring, with two adjacent nitrogen atoms, allows for diverse substitution patterns, providing a rich opportunity for medicinal chemists to design novel drugs. nih.gov Future research will focus on leveraging the versatility of the pyrazole scaffold, for which 1-methyl-1H-pyrazol-4-amine hydrochloride is a key starting material, to address current therapeutic challenges.

Key areas of development include:

Anticancer Agents: Pyrazole derivatives have shown significant potential as anticancer agents by targeting various pathways involved in tumor growth and proliferation. nih.govmdpi.com Research is geared towards creating derivatives that are more potent and selective for cancer cells, potentially overcoming the resistance mechanisms that limit the efficacy of existing cancer therapies. nih.gov For instance, pyrazole-based compounds are being developed as inhibitors of protein kinases, which are crucial for cancer cell signaling. mdpi.comresearchgate.net

Kinase Inhibitors: A significant number of recently approved drugs containing a pyrazole nucleus are kinase inhibitors. nih.govtandfonline.com These drugs, such as ruxolitinib (B1666119) and crizotinib, have revolutionized the treatment of certain cancers and inflammatory diseases. mdpi.commdpi.com The development of next-generation kinase inhibitors from pyrazole scaffolds aims to achieve greater selectivity for specific kinases, thereby reducing off-target effects.

Antibacterial and Antiviral Agents: The pyrazole scaffold has also been employed in the discovery of new antimicrobial agents. nih.govtandfonline.com With the rise of antibiotic resistance, there is a pressing need for new classes of antibacterial drugs. Pyrazole derivatives offer a promising avenue for the development of agents against resistant strains like MRSA. nih.govtandfonline.com Furthermore, the approval of the pyrazole-containing drug lenacapavir (B1654289) for HIV treatment highlights the potential for developing novel antiviral therapies based on this scaffold. nih.govtandfonline.com

The versatility of the pyrazole scaffold allows for the generation of large libraries of compounds derived from starting materials like this compound. These libraries can then be screened for a wide range of biological activities, paving the way for the discovery of first-in-class medicines for numerous diseases.

Advanced In Vitro and In Vivo Models for Efficacy and Selectivity Profiling

To accurately predict the therapeutic potential of new pyrazole derivatives, the field is moving beyond traditional 2D cell cultures to more sophisticated preclinical models that better mimic human physiology and disease states. The use of advanced in vitro and in vivo models is crucial for evaluating the efficacy and selectivity of drug candidates synthesized from precursors like this compound.

Future research will increasingly rely on:

3D Cell Cultures and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids, provide a more physiologically relevant environment for testing drug candidates. These models can better replicate the complex cell-cell and cell-matrix interactions that occur in human tissues, offering a more accurate assessment of a compound's efficacy and toxicity.

Patient-Derived Xenografts (PDX): In oncology research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the gold standard for preclinical efficacy testing. These models have been shown to better predict clinical outcomes compared to traditional cell line-derived xenografts.

Humanized Mouse Models: For studying immuno-oncology agents or drugs targeting the human immune system, mouse models with a reconstituted human immune system are invaluable. These models allow for the evaluation of the complex interplay between a drug candidate, the tumor, and the human immune system.

Zebrafish and Other Model Organisms: The use of alternative model organisms like zebrafish allows for high-throughput screening of compounds in a whole-organism context, providing early insights into efficacy and potential toxicity.

By employing these advanced models, researchers can gain a more comprehensive understanding of how novel pyrazole derivatives will behave in a complex biological system, facilitating the selection of the most promising candidates for further development.

Integration with AI and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of pyrazole-based therapeutics will be no exception. nih.gov These computational tools can significantly accelerate the design and optimization of new drug candidates derived from this compound.

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of novel compounds. nih.govyoutube.com This allows for the in silico screening of vast virtual libraries of pyrazole derivatives to identify those with the highest probability of being effective and safe.

Generative Models: Generative AI models can design entirely new molecules with desired properties. blogspot.com By providing the model with a set of constraints, such as the desired target affinity and pharmacokinetic profile, it can generate novel pyrazole-based structures that have a high likelihood of success.

Active Learning: This ML approach can prioritize which compounds to synthesize and test next, making the drug discovery process more efficient and cost-effective. blogspot.com By iteratively learning from experimental results, active learning algorithms can guide researchers to the most promising areas of chemical space.

Automated Drug Discovery Platforms: Emerging platforms aim to automate the entire drug discovery cycle, from hypothesis generation to experimental validation, using a combination of AI and robotics. arxiv.org

Exploration of Novel Biological Targets for this compound Derivatives

A key driver of future drug discovery is the identification and validation of novel biological targets. The pyrazole scaffold has already proven its ability to interact with a diverse range of targets, and future research will undoubtedly expand this repertoire. researchgate.netnih.gov Derivatives of this compound are well-positioned to be adapted to engage these emerging targets.

Recent and future areas of exploration include:

Allosteric Inhibitors: There is growing interest in developing allosteric inhibitors, which bind to a site on a protein distinct from the active site. acs.org This can lead to greater selectivity and a lower potential for resistance. The development of allosteric LIMK1/2 inhibitors with a tetrahydropyrazolopyridinone scaffold showcases the potential for pyrazole derivatives in this area. acs.orgacs.org

Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions, which have traditionally been difficult to target with small molecules. The structural diversity of pyrazole derivatives makes them attractive candidates for the development of molecules that can modulate these interactions.

Novel Kinase Targets: While many kinase inhibitors are already on the market, there are still hundreds of kinases in the human kinome that remain largely unexplored as drug targets. Pyrazole-based libraries will continue to be a valuable resource for screening against these novel kinase targets. A patent for (1H-pyrazol-4-ylamino)pyrimidine derivatives as selective Wee1 inhibitors for cancer treatment points to this ongoing exploration. nih.gov

The discovery of new biological targets, coupled with the chemical tractability of the pyrazole scaffold, will open up new therapeutic opportunities for a wide range of diseases.

| Emerging Target Class | Example | Therapeutic Potential | Reference |

| Allosteric Kinase Inhibitors | LIMK1/2 | Neurological disorders, Cancer | acs.org, acs.org |

| Cell Cycle Kinases | Wee1 | Cancer | nih.gov |

| Cyclooxygenase Enzymes | COX-1/COX-2 | Inflammation | nih.gov |

Translation of Academic Discoveries to Pre-Clinical and Clinical Development

The ultimate goal of drug discovery research is to translate promising findings from the laboratory into new medicines that benefit patients. The journey from an academic discovery to a clinically approved drug is long and challenging, but the proven track record of pyrazole-based drugs provides a solid foundation for future success. nih.govnih.gov

The successful translation of novel derivatives of this compound will require:

Multidisciplinary Collaboration: Close collaboration between academic researchers, pharmaceutical companies, and contract research organizations (CROs) is essential to advance a drug candidate through preclinical and clinical development.

Robust Preclinical Data Packages: A comprehensive preclinical data package, including detailed pharmacology, pharmacokinetics, and toxicology studies, is required to obtain regulatory approval for clinical trials.

Biomarker Strategies: The development of biomarkers to identify patients who are most likely to respond to a new therapy and to monitor its effectiveness will be crucial for successful clinical trials.

Innovative Clinical Trial Designs: Adaptive clinical trial designs and other innovative approaches can help to streamline the clinical development process and bring new medicines to patients more quickly.

The increasing number of pyrazole-containing drugs gaining FDA approval in recent years is a testament to the therapeutic potential of this scaffold. nih.gov As our understanding of disease biology grows and our drug discovery tools become more sophisticated, we can expect to see a continued pipeline of innovative pyrazole-based medicines, many of which may originate from versatile building blocks like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-1H-pyrazol-4-amine hydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using monomethylhydrazine and ethyl acetoacetate as starting materials. Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through sequential steps including formylation, oxidation, and acylation . Characterization employs IR spectroscopy, NMR (¹H/¹³C), and mass spectrometry to confirm structural integrity. For example, IR spectra verify carbonyl stretching (~1650 cm⁻¹), while NMR confirms methyl and pyrazole proton environments .

Q. How should researchers handle degradation issues during synthesis?

- Methodological Answer : Degradation of 1-methyl-1H-pyrazol-4-amine is common due to its sensitivity to moisture and impurities. To mitigate this, use a 20-30% molar excess of the amine in condensation reactions and employ anhydrous solvents (e.g., DMF or THF). Reaction progress should be monitored via TLC or HPLC to detect byproducts early .

Q. What crystallographic techniques are suitable for structural confirmation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, derivatives like 5-chloro-1-phenyl-1H-pyrazol-4-amine have been resolved using SHELX software, with refinement parameters (R₁ < 0.05) ensuring accuracy. Hydrogen bonding networks (e.g., N–H⋯N interactions) are critical for stabilizing crystal lattices .

Advanced Research Questions

Q. How can computational tools enhance synthetic route design for pyrazole derivatives?

- Methodological Answer : AI-driven retrosynthesis platforms (e.g., Template_relevance models) leverage databases like Reaxys to propose one-step pathways. For instance, combining 1-methyl-1H-pyrazol-4-amine with aryl aldehydes under basic conditions (K₂CO₃/DMF, 80°C) can yield imine derivatives. These tools prioritize precursors based on feasibility scores (>0.9 plausibility) .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole-based compounds?

- Methodological Answer : Discrepancies in NMR shifts (e.g., para-substituent effects) require cross-validation with 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between pyrazole C4 and adjacent methyl groups clarify regiochemistry. Computational NMR prediction (DFT/B3LYP) further validates assignments .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

- Methodological Answer : Stability studies using accelerated degradation (40°C/75% RH) reveal hydrolysis at acidic pH (<3) via cleavage of the pyrazole ring. Buffered solutions (pH 6-7) in inert atmospheres (N₂) minimize decomposition. UPLC-MS tracks degradation products like 4-aminopyrazole .

Q. What advanced purification techniques improve yield in scaled-up synthesis?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard, but for polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity. Recrystallization from ethanol/water (1:3) optimizes crystal morphology for SC-XRD .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : The compound is classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Spills require neutralization with 5% sodium bicarbonate before disposal. Storage at 2-8°C under argon prevents oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.